

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Fluoro-3-methylazetidine hydrochloride

Cat. No.: B1377165

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The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the azetidine motif, a four-membered heterocyclic amine, offers a unique three-dimensional exit vector for substituents, enabling chemists to explore previously inaccessible chemical space. The strategic introduction of fluorine, an element prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, further amplifies the utility of this scaffold. Fluorine-substituted azetidines are increasingly recognized for their unique physicochemical and metabolic characteristics, finding widespread application in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and cannabinoid receptor modulators[1].

This guide focuses on a particularly valuable building block: **3-Fluoro-3-methylazetidine hydrochloride**. The presence of both a fluorine and a methyl group at the C3 position creates a stereogenic center with a unique conformational profile, offering a nuanced tool for fine-tuning molecular properties. As a hydrochloride salt, the compound exhibits improved handling and solubility characteristics, making it an ideal starting material for multi-step synthetic campaigns. This document will provide a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. **3-Fluoro-3-methylazetidine hydrochloride** is a synthetic building block used in the creation of more complex molecules.

IUPAC Name and Structural Identifiers

- Systematic IUPAC Name: 3-fluoro-3-methylazetidine;hydrochloride
- CAS Number: 1427379-42-7[2]
- Molecular Formula: C₄H₈FN · HCl[3]
- Molecular Weight: 125.57 g/mol

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis, influencing factors such as solubility, reactivity, and stability.

Property	Value	Source
Appearance	White to off-white solid	
Purity	Typically >95-98%	[4]
Solubility	Soluble in water and polar organic solvents	
Storage Conditions	Store in a cool, dry, well-ventilated area	[5][6]

Synthesis and Manufacturing

The synthesis of **3-fluoro-3-methylazetidine hydrochloride** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While proprietary industrial syntheses may vary, a general and plausible laboratory-scale approach can be conceptualized based on established methodologies for the synthesis of fluorinated azetidines[1][7]. The following workflow illustrates a potential synthetic route.

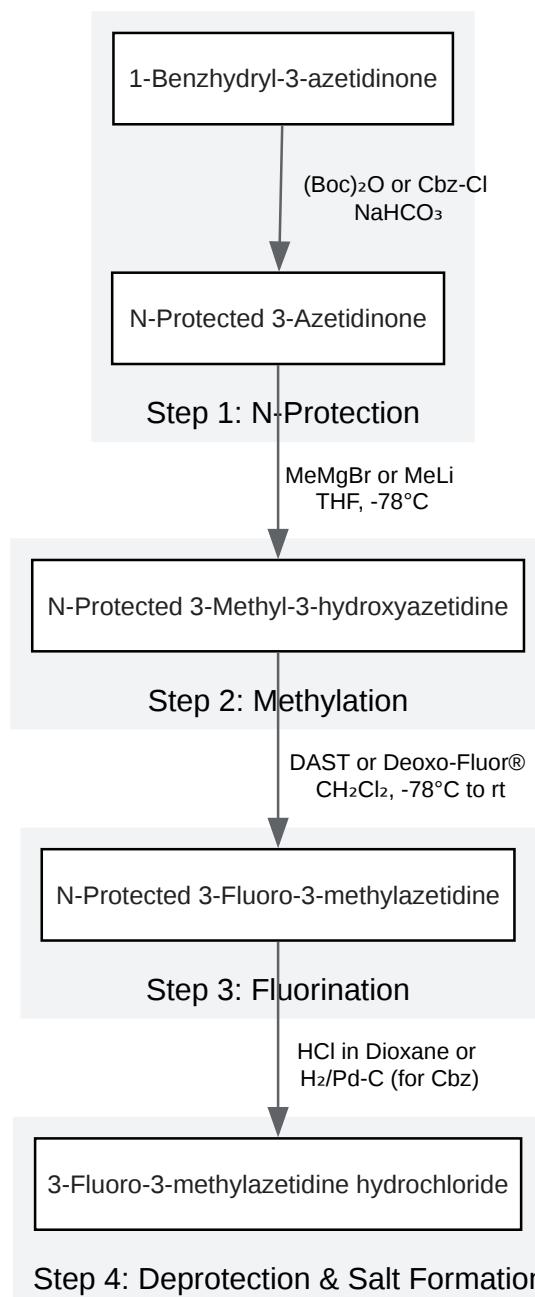


Figure 1: Conceptual Synthetic Workflow for 3-Fluoro-3-methylazetidine hydrochloride

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Caption: Figure 1: Conceptual Synthetic Workflow for **3-Fluoro-3-methylazetidine hydrochloride**.

Detailed Experimental Protocol (Conceptual)

The following protocol is a representative, conceptual procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Step 1: N-Protection of 3-Azetidinone

- To a solution of a suitable starting material, such as 1-benzhydryl-3-azetidinone, in a suitable solvent (e.g., dichloromethane or THF), add an appropriate base (e.g., triethylamine or sodium bicarbonate).
- Cool the mixture to 0°C and add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) portion-wise.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-protected 3-azetidinone.

Step 2: Grignard Addition (Methylation)

- Dissolve the N-protected 3-azetidinone from Step 1 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of methylmagnesium bromide or methyllithium (typically 1.1-1.5 equivalents) via syringe.
- Stir the reaction mixture at -78°C for 1-2 hours, then slowly warm to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product, dry the organic phase, and purify by column chromatography to obtain N-protected 3-methyl-3-hydroxyazetidine.

Step 3: Deoxyfluorination

- Dissolve the alcohol from Step 2 in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.
- Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Caution: DAST can be thermally unstable and should be handled with extreme care.
- Stir the reaction at -78°C for 30 minutes and then allow it to slowly warm to room temperature overnight.
- Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.
- Extract the product, wash the organic layer with brine, dry, and purify by column chromatography to yield the N-protected 3-fluoro-3-methylazetidine.

Step 4: Deprotection and Hydrochloride Salt Formation

- Dissolve the fluorinated intermediate from Step 3 in a suitable solvent (e.g., dioxane or methanol).
- Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
- Monitor the reaction for the removal of the protecting group. The product hydrochloride salt will often precipitate from the solution.
- Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, **3-fluoro-3-methylazetidine hydrochloride**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A comprehensive characterization workflow is outlined below.

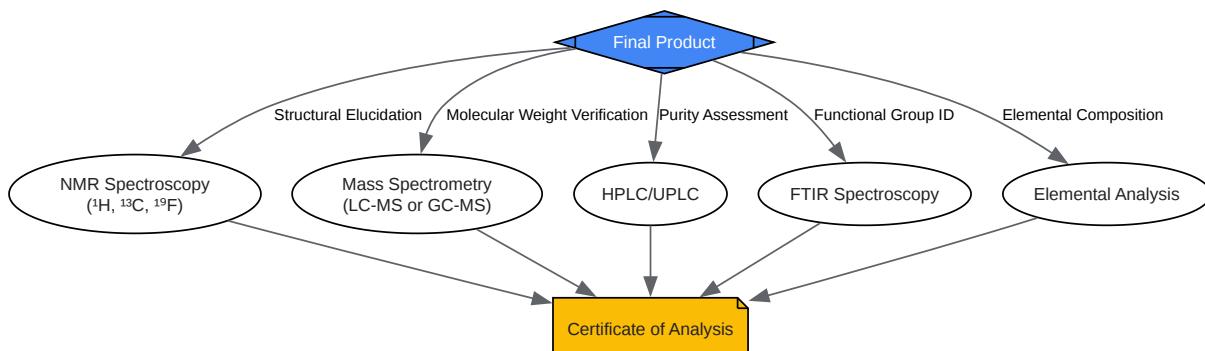


Figure 2: Analytical Characterization Workflow

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Caption: Figure 2: Analytical Characterization Workflow.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are critical for confirming the chemical structure. The ^{19}F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ^1H NMR spectrum will provide valuable structural information.
- Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the free base after neutralization.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage of the main peak area.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H stretches of the secondary amine salt.

Applications in Drug Discovery and Development

3-Fluoro-3-methylazetidine hydrochloride serves as a crucial intermediate in the synthesis of pharmacologically active agents. The unique structural and electronic properties imparted by the 3-fluoro-3-methyl substitution make it a desirable building block for several reasons:

- Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.
- Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, which can influence a compound's binding affinity, solubility, and pharmacokinetic profile.
- Conformational Restriction: The gem-dimethyl and fluoro substitution pattern introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.
- Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.

This building block is particularly valuable for synthesizing libraries of compounds for screening against various biological targets. Its incorporation can lead to the discovery of new chemical entities with improved drug-like properties. The use of related fluorinated azetidines in bioimaging and materials science further underscores the versatility of this chemical class.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-fluoro-3-methylazetidine hydrochloride**.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or a fume hood[6][8].
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[5].
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[5].

- If Inhaled: Remove person to fresh air and keep comfortable for breathing[5].
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information[9].

Conclusion

3-Fluoro-3-methylazetidine hydrochloride is a specialized yet highly valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a strained ring system, a stereogenic center, and the electronic influence of a fluorine atom provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

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